Fitc-LLY-FMK
Description
Properties
Molecular Formula |
C44H47FN4O8S |
|---|---|
Molecular Weight |
810.3099 |
Purity |
95/98% |
Origin of Product |
United States |
Scientific Research Applications
Apoptosis and Cell Death Studies
Fitc-LLY-FMK has been utilized extensively in apoptosis research. Calpain activation is associated with programmed cell death pathways, and the inhibition of calpain using this compound can provide insights into the mechanisms underlying apoptosis.
-
Case Study: Retinal Cell Death
A study demonstrated that the use of calpain inhibitors such as this compound significantly reduced cell death in retina-derived 661W cells following stress conditions. The inhibition led to decreased hypodiploid cell populations and DNA fragmentation, indicating its protective role against apoptotic pathways . -
Mechanistic Insights
In experiments involving HL60 cells, this compound was shown to mitigate rapid cell death induced by mitotic arrest, highlighting its potential to delineate the roles of calpain in different apoptotic pathways .
Cancer Research
Calpains have been implicated in cancer progression and metastasis. This compound serves as a useful tool for investigating the role of calpain in tumor biology.
-
Tumor Immunogenicity
Research indicated that calpains released from necrotic tumor cells can enhance antigen presentation, thereby influencing immune responses against tumors. The application of this compound helped elucidate the contribution of calpain activity to this immunogenic process . -
Oncogenic Transformation Studies
Studies have shown that calpain activity is generally elevated during oncogenic transformation. By employing this compound, researchers were able to assess the specific contributions of calpain to cellular transformation processes .
Neurodegenerative Disease Models
In neurodegenerative disease models, calpain's role in neuronal cell death has been explored using this compound.
- Calpain and Neuroprotection
In models of elevated hydrostatic pressure affecting retinal ganglion cells (RGCs), inhibition with this compound demonstrated a reduction in necroptosis, suggesting its potential as a neuroprotective agent .
Cardiovascular Research
This compound has also been applied in studies related to endothelial dysfunction and cardiovascular diseases.
- Endothelial Cell Dysfunction
Recent studies indicated that exposure to arsenic led to CAPN-1 activation and subsequent endothelial dysfunction. Treatment with this compound mitigated these effects, suggesting its potential therapeutic implications for vascular health .
Methodological Applications
The compound is often used alongside various assays to measure its effects on cellular processes.
Table: Summary of Applications and Findings
Comparison with Similar Compounds
Comparison with Similar Caspase Inhibitors and Fluorescent Probes
Fitc-LLY-FMK belongs to a family of caspase inhibitors with fluorescent or biotinylated tags. Below is a comparative analysis of its structural analogs and functional competitors:
Table 1: Key Properties of this compound and Comparable Compounds
Key Research Findings
Specificity and Sensitivity :
- This compound demonstrates broad-spectrum caspase inhibition, making it suitable for pan-caspase detection. However, its moderate cell permeability limits its use in dense tissues compared to FAM-FMK, which penetrates cells more efficiently due to its smaller fluorophore .
- In contrast, Cy5-LEHD-FMK’s near-infrared emission (670 nm) reduces autofluorescence in deep-tissue imaging but requires fixation protocols due to poor permeability .
Photostability and Signal-to-Noise Ratio: Sulforhodamine-DEVD-FMK exhibits superior photostability compared to FITC-based probes, enabling prolonged imaging sessions. However, its excitation/emission overlap with common red fluorescent proteins restricts multiplexing .
Quantitative Performance :
- Flow cytometry studies show this compound generates a 2.5-fold higher signal intensity than FAM-FMK in Jurkat cells treated with staurosporine, attributed to FITC’s brighter emission .
Preparation Methods
Preparation of FITC-LLY-FMK: General Strategy
The preparation of this compound involves the conjugation of FITC to the LLY-FMK peptide, which contains primary amine groups available for labeling. The process can be performed either on solid support (during peptide synthesis) or in solution after peptide synthesis.
Preparation in Solution (Post-synthesis Labeling)
This method labels the peptide after it has been synthesized and purified, typically in solution.
Dissolution:
Dissolve the peptide (approximately 1 mg/ml, ≤2 mM) and FITC (1.5–3 equivalents) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Addition of Base:
Add triethylamine (TEA) or DIPEA (about 25 equivalents) to the solution to facilitate the reaction by deprotonating the amine groups.Incubation:
Incubate the mixture in the dark for at least 4 hours; longer incubation (overnight) may improve labeling efficiency.Monitoring:
Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods.Purification:
Purify the FITC-labeled peptide by high-performance liquid chromatography (HPLC) or equivalent techniques. Adjust the pH of the solution before purification to protect the HPLC column (typically pH 2–8).
- The pH of the reaction is critical: near-neutral pH favors selective labeling of the N-terminal amino group, while alkaline conditions (pH > 9, carbonate buffer) promote labeling of all amino groups.
Additional Considerations for this compound Preparation
Solubility: Ensure the peptide is soluble in the chosen solvent system (DMF or DMSO) to facilitate efficient conjugation.
Protection from Light: FITC is prone to photobleaching; all steps involving FITC should be performed protected from light to preserve fluorescence.
Removal of Unbound FITC: After conjugation, unreacted FITC must be separated from the this compound conjugate, typically by gel filtration chromatography using a gel matrix with an exclusion limit suitable for peptides (e.g., 20,000–50,000 Da).
Data Table: Summary of this compound Preparation Parameters
| Step | Conditions/Details | Notes |
|---|---|---|
| Peptide concentration | ~1 mg/ml (≤2 mM) | Soluble in DMF or DMSO |
| FITC equivalents | 1.5–3 eq. | Molar excess to peptide |
| Base | DIPEA or TEA, ~6 eq. (solid support), 25 eq. (solution) | Facilitates amine deprotonation |
| Solvent | DMF or DMSO | Anhydrous preferred |
| Incubation time | 2 hours to overnight | Room temperature, dark conditions |
| pH | Neutral to alkaline (7–9+) | Controls selectivity of amine labeling |
| Purification method | HPLC or gel filtration chromatography | Removes unbound FITC |
| Protection from light | Throughout the process | Prevents FITC photobleaching |
Research Findings and Optimization
Selective labeling of the N-terminal amino group is achievable by controlling pH, exploiting the difference in pKa values between the N-terminal and lysine side chains (approx. 8.9 vs. 10.5).
The use of bases such as DIPEA or TEA in organic solvents enhances the nucleophilicity of amino groups, improving conjugation efficiency.
Gel filtration chromatography effectively separates free FITC from the conjugated peptide, ensuring purity and consistent fluorescence properties.
Photostability is a critical factor; all steps must minimize light exposure to maintain FITC fluorescence intensity.
Q & A
Q. How do I address batch-to-batch variability in this compound?
- Methodological Answer : Request certificates of analysis (CoA) for each batch, including HPLC purity (>95%) and mass spectrometry data. Pre-test batches in pilot assays using standardized protocols. Normalize fluorescence signals to internal controls (e.g., housekeeping genes) for cross-batch comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
